Cas no 91-21-4 (1,2,3,4-Tetrahydroisoquinoline)

1,2,3,4-Tetrahydroisoquinoline structure
91-21-4 structure
Nombre del producto:1,2,3,4-Tetrahydroisoquinoline
Número CAS:91-21-4
MF:C9H11N
Megavatios:133.190342187881
MDL:MFCD00006896
CID:34593
PubChem ID:7046

1,2,3,4-Tetrahydroisoquinoline Propiedades químicas y físicas

Nombre e identificación

    • 1,2,3,4-Tetrahydroisoquinoline
    • 1.2.3.4-Tetrahydroisoquinoline
    • 1,2,3,4-tetrahydro-isoquinoline
    • Tetrahydroisoquinoline
    • ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-
    • 1,2,3,4-Tetrahydro isoquinoline
    • 1,2,3,4-Tetrahydro-2-isoquinoline
    • 1,2,3,4-Tetrahydro-2-azanaphthalene
    • 56W89FBX3E
    • UWYZHKAOTLEWKK-UHFFFAOYSA-N
    • 3,4-dihydro-1H-isoquinoline
    • tetrahyroisoquinoline
    • tetrahydroisoquinolin
    • PubChem7253
    • tetrahydro-isoquinoli
    • tetrahydro-isoquinoline
    • 1,2,3,4-Tetrahydroisoquinoline, 95%
    • Q-102336
    • Q411677
    • InChI=1/C9H11N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-4,10H,5-7H
    • D03EPY
    • CS-W002013
    • NCGC00091283-01
    • W-100315
    • 1,2,3,4-Tetrahydroleucoline
    • BRN 0116156
    • AI3-15931
    • CHEBI:125498
    • SCHEMBL19085
    • 1, 2, 3, 4-tetrahydro-isoquinoline
    • 1,2,3,4-tetrahydroisochinoline
    • 1,2,3,4 Tetrahydroisoquinoline
    • EC 202-050-0
    • T1676
    • DTXSID6026115
    • EINECS 202-050-0
    • THIQ 6
    • DTXCID106115
    • FT-0600443
    • Z57834231
    • WLN: T66 CMT&J
    • 1,2,3,4-tetra-hydroisoquinoline
    • 1 pound not2 pound not3 pound not4-Tetrahydro-isoquinoline
    • 1,2,3,4- Tetrahydroisoquinoline
    • 1,2.3.4-tetrahydroisoquinoline
    • BDBM13016
    • NCGC00091283-02
    • 2CK
    • MFCD00006896
    • F2190-0352
    • NSC15312
    • LS-1918
    • BRD-K18436203-001-01-4
    • 1,2,3,4-?Tetrahydroisoquinoline
    • NCGC00257928-01
    • L001004
    • racemic tetrahydroisoquinoline
    • NSC 15312
    • 1, 2, 3, 4 Tetrahydroisoquinoline
    • Tox21_200374
    • 1,2,3,4,-tetrahydro-isoquinoline
    • 3,4-dihydro-1 H-isoquinoline
    • STL182848
    • 5-20-06-00320 (Beilstein Handbook Reference)
    • 91-21-4
    • TS-01726
    • CHEMBL14346
    • EN300-18301
    • 1,3,4-Tetrahydroisoquinoline
    • NSC-15312
    • 1,2,3,4-tetrahydroisoquinolin
    • AKOS000119066
    • CAS-91-21-4
    • SY001156
    • 1, 2, 3, 4-tetrahydroisoquinoline
    • 1,2,3,4-Tetrahydroisoquinoline (ACI)
    • 1,2,3,4-Tetrahydroisoquinline
    • 1,2,3,4-Tetrahydro-2-azanaphthalene; 1,2,3,4-Tetrahydro-2-isoquinoline; 1,2,3,4-Tetrahydroisoquinoline; 3,4-Dihydro-1H-isoquinoline; NSC 15312;
    • NS00008017
    • ((1R,3S)-2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-yl)diphenylmethanol
    • UNII-56W89FBX3E
    • {(1R,3S)-2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-yl}diphenylmethanol
    • (1R,3S)-Methyl 2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
    • Isoquinoline, 1,2,3,4tetrahydro
    • DB-005616
    • MDL: MFCD00006896
    • Renchi: 1S/C9H11N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-4,10H,5-7H2
    • Clave inchi: UWYZHKAOTLEWKK-UHFFFAOYSA-N
    • Sonrisas: C1C=C2CNCCC2=CC=1
    • Brn: 0116156

Atributos calculados

  • Calidad precisa: 133.08900
  • Masa isotópica única: 133.089
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 10
  • Cuenta de enlace giratorio: 0
  • Complejidad: 111
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Xlogp3: 1.6
  • Superficie del Polo topológico: 12

Propiedades experimentales

  • Color / forma: Pale-yellow to Yellow-brown Liquid
  • Denso: 1.064 g/mL at 25 °C(lit.)
  • Punto de fusión: −30 °C (lit.)
  • Punto de ebullición: 233°C(lit.)
  • Punto de inflamación: Fahrenheit: 210.2 ° f
    Celsius: 99 ° c
  • índice de refracción: n20/D 1.568(lit.)
  • Disolución: 20g/l
  • Coeficiente de distribución del agua: Soluble in water at 20°C 20g/L.
  • PSA: 12.03000
  • Logp: 1.66110
  • Sensibilidad: Sensitive to air
  • Disolución: Not determined

1,2,3,4-Tetrahydroisoquinoline Información de Seguridad

  • Símbolo: GHS07
  • Promover:warning
  • Palabra de señal:Warning
  • Instrucciones de peligro: H315-H319
  • Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 36/37/38
  • Instrucciones de Seguridad: S26-S36
  • Rtecs:NX4900000
  • Señalización de mercancías peligrosas: Xi
  • Términos de riesgo:R36/37/38
  • Condiciones de almacenamiento:Keep in dark place,Inert atmosphere,2-8°C
  • TSCA:Yes

1,2,3,4-Tetrahydroisoquinoline Datos Aduaneros

  • Código HS:2933499090
  • Datos Aduaneros:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1,2,3,4-Tetrahydroisoquinoline PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-33842-10.0g
1,2,3,4-tetrahydroisoquinoline
91-21-4 95%
10.0g
$32.0 2023-02-14
Enamine
EN300-33842-25.0g
1,2,3,4-tetrahydroisoquinoline
91-21-4 95%
25.0g
$38.0 2023-02-14
TRC
T293820-1g
1,2,3,4-Tetrahydroisoquinoline
91-21-4
1g
$ 75.00 2023-09-06
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY001156-10g
1,2,3,4-Tetrahydroisoquinoline
91-21-4 ≥98%
10g
¥58.0 2023-09-15
Enamine
EN300-18301-2.5g
1,2,3,4-tetrahydroisoquinoline
91-21-4 95%
2.5g
$27.0 2023-09-19
abcr
AB133167-5 g
1,2,3,4-Tetrahydroisoquinoline, 95%; .
91-21-4 95%
5 g
€79.50 2023-07-20
Enamine
EN300-33842-100.0g
1,2,3,4-tetrahydroisoquinoline
91-21-4 95%
100.0g
$72.0 2023-02-14
Key Organics Ltd
TS-01726-0.5G
1,2,3,4-Tetrahydroisoquinoline
91-21-4 >97%
0.5g
£385.00 2025-02-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB95364-100G
1,2,3,4-tetrahydroisoquinoline
91-21-4 97%
100g
¥ 541.00 2023-04-13
Ambeed
A182537-25g
1,2,3,4-Tetrahydroisoquinoline
91-21-4 98%
25g
$20.0 2025-02-21

1,2,3,4-Tetrahydroisoquinoline Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Ethylenediamine ,  Ammonium bromide ;  5 h, 70 °C
Referencia
Microwave-Assisted Deacylation of Unactivated Amides Using Ammonium-Salt-Accelerated Transamidation
Shimizu, Yuhei; et al, Angewandte Chemie, 2012, 51(34), 8564-8567

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Sodium hydrogen telluride Solvents: Ethanol
Referencia
A mechanistic approach to the reaction between imines and sodium hydrogen telluride
Barton, Derek H. R.; et al, Tetrahedron Letters, 1988, 29(21), 2571-4

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Indium ,  Ammonium chloride Solvents: Ethanol ,  Water ;  rt; rt; 6 h, reflux
Referencia
Indium-Mediated Reduction of Hydroxylamines to Amines
Cicchi, Stefano; et al, Organic Letters, 2003, 5(10), 1773-1776

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Titanium chloride (TiCl3) Solvents: Methanol ,  Water
Referencia
Titanium(III)-induced transformation of hydroxylamines to imines or secondary amines
Kodera, Yoichi; et al, Bulletin of the Chemical Society of Japan, 1994, 67(9), 2542-9

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Cobalt oxide (Co3O4) Solvents: Methanol ;  15 h, 120 °C
Referencia
Cobalt Encapsulated in N-Doped Graphene Layers: An Efficient and Stable Catalyst for Hydrogenation of Quinoline Compounds
Wei, Zhongzhe; et al, ACS Catalysis, 2016, 6(9), 5816-5822

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Phosphonium, butyltriphenyl-, tetrahydroborate(1-)
Referencia
Butyltriphenylphosphonium tetraborate (BTPPTB) as a selective reducing agent for the reduction of imines, enamines and oximes and reductive alkylation of aldehydes or ketones with primary amines in methanol or under solid-phase conditions
Hajipour, Abdol Reza; et al, Indian Journal of Chemistry, 2001, (2), 152-156

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Aluminum Catalysts: Rhodium Solvents: Water ;  1 h
1.2 24 h, 50 °C
Referencia
Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source
Xie, Guoshu; et al, Catalysts, 2022, 12(12),

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) ,  Ammonium iodide Solvents: Ethanol ;  48 h, 60 °C
Referencia
Cleavage of unactivated amide bonds by ammonium salt-accelerated hydrazinolysis
Shimizu, Yuhei; et al, Chemical Communications (Cambridge, 2014, 50(84), 12623-12625

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Ammonium chloride Catalysts: Indium Solvents: Ethanol ,  Water ;  6 h, reflux
Referencia
On the Virtue of Indium in Reduction Reactions. A Comparison of Reductions Mediated by Indium and Zinc: Is Indium Metal an Effective Catalyst for Zinc Induced Reductions?
Matassini, Camilla ; et al, European Journal of Inorganic Chemistry, 2020, 2020(11-12), 1106-1113

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Aluminum Catalysts: Palladium Solvents: Water ;  1.5 h, 90 °C
Referencia
Pd/C-Al-water facilitated selective reduction of a broad variety of functional groups
Schafer, C.; et al, Green Chemistry, 2017, 19(5), 1230-1234

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Divinylbenzene-styrene copolymer (sulfonated) ,  Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene]bis(1,3,5-triaza-7-phosphatricyclo[… Solvents: Water ;  1 h, 20 bar, 80 °C
Referencia
Facile heterogeneous catalytic hydrogenations of C:N and C:O bonds in neat water: anchoring of water-soluble metal complexes onto ion-exchange resins
Barbaro, Pierluigi; et al, Green Chemistry, 2012, 14(11), 3211-3219

1,2,3,4-Tetrahydroisoquinoline Raw materials

1,2,3,4-Tetrahydroisoquinoline Preparation Products

1,2,3,4-Tetrahydroisoquinoline Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:91-21-4)1,2,3,4-Tetrahydroisoquinoline
A10846
Pureza:99%
Cantidad:500g
Precio ($):215.0